molecular formula C18H12N4O3S2 B2415899 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide CAS No. 881818-43-5

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

Cat. No. B2415899
CAS RN: 881818-43-5
M. Wt: 396.44
InChI Key: KKBAKWLXFNGHQI-ZROIWOOFSA-N
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Description

“(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method involving an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones can be obtained .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis of compounds containing a benzimidazole moiety . The reaction conditions can be adjusted to obtain different products .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Antitumor and Anticancer Properties

The compound has shown promise as an antitumor and anticancer agent. Several derivatives based on its structure have been synthesized and evaluated for their inhibitory activities against various cancer cell lines. Notable findings include:

Microtubule Inhibition

The compound has been investigated for its effects on microtubule assembly, a critical process in cell division. Notably:

Hybrid Scaffold for Cytotoxicity

A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold (which includes our compound) were screened against a panel of NCI-60 human cancer cell lines. One derivative stood out:

properties

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c23-13-8-4-1-5-10(13)16(24)21-22-17(25)14(27-18(22)26)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,23,25H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKGLINNPLHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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